[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride LatMet SIPr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

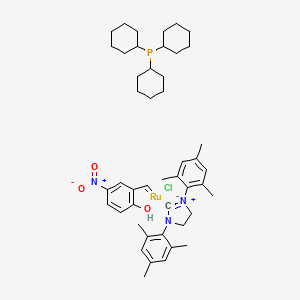

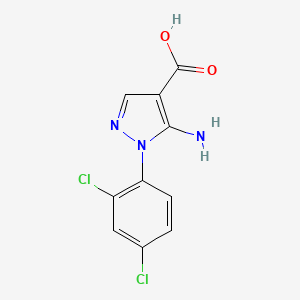

The compound is a ruthenium complex with an imidazolidin-2-ylidene ligand, a tricyclohexylphosphine ligand, and a 2-oxo-5-nitrobenzylidene ligand. Ruthenium complexes are often used in catalysis, and the presence of the imidazolidin-2-ylidene ligand suggests that this compound might be used as a catalyst in organic reactions .

Synthesis Analysis

The synthesis of such a complex would likely involve multiple steps, starting with the synthesis of the imidazolidin-2-ylidene ligand, followed by its complexation with ruthenium. The exact details of the synthesis would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the ligands around the ruthenium center. The imidazolidin-2-ylidene ligand is a type of carbene ligand, which typically binds to the metal center through a single carbon atom. The tricyclohexylphosphine and 2-oxo-5-nitrobenzylidene ligands would also bind to the ruthenium center .Chemical Reactions Analysis

As a ruthenium complex, this compound could potentially be involved in a variety of chemical reactions. Ruthenium complexes are often used as catalysts in organic reactions, including cross-coupling reactions, hydrogenation reactions, and metathesis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Olefin Metathesis Catalysis

Ruthenium complexes based on N-heterocyclic carbene ligands, such as SIPr, have been extensively investigated for their role in olefin metathesis reactions. These reactions are pivotal in the synthesis of polymers and chemicals, demonstrating the complexes' utility in industrial and laboratory-scale organic synthesis. A study by Pump et al. (2015) explored variations in the steric properties of the NHC co-ligand in ruthenium-based olefin metathesis precatalysts/initiators, highlighting the significant effect of ligand variation on the polymerization activity at elevated temperatures (Pump, Leitgeb, Kozłowska, Torvisco, Falivene, Cavallo, Grela, & Slugovc, 2015).

Synthesis and Stability

The synthesis of NHC ligands and their incorporation into ruthenium-based metathesis complexes is a critical area of research, offering insights into the stability and efficiency of these catalysts in various chemical reactions. Bantreil and Nolan (2011) described the synthesis of commonly used NHCs and the resulting ruthenium complexes, demonstrating their high efficiency in macrocyclizations involving ring-closing metatheses (Bantreil & Nolan, 2011).

Mechanistic Insights and Reactivity

Exploring the mechanistic pathways and reactivity of ruthenium-NHC complexes contributes to the understanding of their catalytic behavior. Chantler et al. (2008) investigated the stoichiometric and catalytic reactivity of NHC ruthenium hydride complexes, providing valuable information on their behavior in hydrogenation reactions and potential applications in the reduction of aromatic ketones (Chantler, Chatwin, Jazzar, Mahon, Saker, & Whittlesey, 2008).

Catalytic Efficiency in Cross-Coupling Reactions

The efficiency of ruthenium complexes in catalyzing cross-coupling reactions is another critical area of application. Reeves, Humke, and Neufeldt (2019) demonstrated how two NHC ligands provide orthogonal chemoselectivity during the Pd-catalyzed Suzuki-Miyaura cross-coupling, showcasing the potential of these complexes in selective synthesis processes (Reeves, Humke, & Neufeldt, 2019).

Mechanism of Action

Target of Action

It is known that similar compounds, such as n-heterocyclic carbenes (nhcs), often target metal ions in various biochemical processes .

Mode of Action

The compound, being a type of N-heterocyclic carbene (NHC), is likely to interact with its targets through the formation of a coordinate covalent bond . This interaction often results in the stabilization of the target metal ion, facilitating various catalytic processes .

Biochemical Pathways

Nhcs are known to be involved in various organic transformations, including cross-coupling reactions, c-h activation, and suzuki-miyaura coupling .

Result of Action

It is known that nhcs can facilitate various organic transformations, potentially leading to the synthesis of new compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species can influence the action, efficacy, and stability of this compound . For instance, it is known that NHCs exhibit excellent thermal stability, making them suitable for use in thermal processes and reactions .

Safety and Hazards

properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2.C18H33P.C7H6O.ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-14,18-21H,15-16H2,1-8H3;16-18H,1-15H2;1-5,8H;1H;/q;;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAUHNWDWTZYGK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77ClN2OPRu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)